The Synthetic Cornerstone: A Technical Guide to (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid for Advanced Drug Discovery
The Synthetic Cornerstone: A Technical Guide to (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid for Advanced Drug Discovery
Introduction: The Strategic Value of Chiral Morpholine Scaffolds
In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with stereochemical control, these heterocycles become powerful tools for exquisitely tailoring the interaction of small molecules with their biological targets. (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest, represents a key intermediate for the synthesis of a diverse array of complex molecular architectures. Its strategic importance lies in the trifecta of its pre-defined stereocenter, the orthogonal protecting group strategy enabled by the tert-butoxycarbonyl (Boc) group, and the versatile carboxylic acid handle. This guide provides an in-depth exploration of the properties, synthesis, and applications of this pivotal compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is paramount for its effective utilization in synthesis and downstream applications.
| Property | Value | Source(s) |
| CAS Number | 868689-63-8 | [1] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2] |
| Molecular Weight | 231.25 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 127-134 °C | [4] |
| Boiling Point | 369.5 °C (predicted) | [4] |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | N/A |
| Storage | 2-8°C, sealed in a dry environment. |
Spectroscopic Data (Note: As enantiomers, the NMR spectra of (S)- and (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid are identical. The following data is for the (R)-enantiomer and is representative of the (S)-enantiomer.)
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H).
Strategic Synthesis: Accessing Enantiopure (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid
The enantioselective synthesis of this key building block is critical to its application in chiral drug development. Several synthetic strategies have been developed, with a notable and efficient method being the enzyme-catalyzed kinetic resolution of a racemic precursor. This approach offers high enantiomeric excess and operational simplicity. An alternative concise synthesis starting from epichlorohydrin has also been reported, which avoids chromatographic separation.[5]
Workflow for Enzyme-Catalyzed Kinetic Resolution
Caption: Enzymatic resolution workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Enzymatic Resolution
This protocol is adapted from established methods for the synthesis of both enantiomers.
Step 1: Synthesis of Racemic N-benzyl-morpholine-2-carboxylate Ester
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To a solution of racemic morpholine-2-carboxylic acid in an appropriate alcohol (e.g., n-butanol), add a catalytic amount of strong acid (e.g., sulfuric acid) and heat to reflux to facilitate esterification.
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After cooling, neutralize the reaction and extract the ester.
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Protect the secondary amine with benzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile to yield the racemic N-benzyl-morpholine-2-carboxylate ester.
Step 2: Enzyme-Catalyzed Kinetic Resolution
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Disperse the racemic N-benzyl-morpholine-2-carboxylate ester in a biphasic system of a suitable organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.
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Add a lipase, such as Candida rugosa lipase, to the mixture.
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Stir the reaction at a controlled temperature, monitoring the progress by chiral HPLC. The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.
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Upon reaching approximately 50% conversion, separate the aqueous and organic layers.
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Acidify the aqueous layer and extract to isolate the (S)-N-benzyl-morpholine-2-carboxylic acid.
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The organic layer contains the unreacted (R)-N-benzyl-morpholine-2-carboxylate ester.
Step 3: Debenzylation and Boc Protection
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Dissolve the (S)-N-benzyl-morpholine-2-carboxylic acid in a suitable solvent like methanol.
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Subject the solution to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl group.
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After filtration of the catalyst, treat the resulting amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture such as THF/water.
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Acidify the reaction mixture and extract the final product, (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.
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Purify the product by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The chiral nature and versatile functionality of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid make it a valuable building block in the synthesis of a wide range of biologically active molecules.[2]
Key Application Areas:
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Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of chiral drugs.[2] The morpholine scaffold can act as a bioisostere for other cyclic systems and can improve the pharmacokinetic profile of a drug candidate.
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Peptides and Peptidomimetics: The carboxylic acid and the protected amine functionalities allow for its incorporation into peptide chains or as a scaffold for peptidomimetics, which can mimic the structure and function of natural peptides with enhanced stability.[2]
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Synthesis of Complex Heterocycles: It is a precursor for more complex, substituted morpholine-containing heterocycles that exhibit a broad spectrum of biological activities.[2]
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Agrochemicals and Material Science: The unique structural features of this compound are also being explored in the development of novel agrochemicals and functional polymers.[2]
Illustrative Synthetic Utility Workflow
Caption: Synthetic transformations of the title compound in medicinal chemistry.
Safety and Handling
As with all laboratory chemicals, (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements (for the general class of N-Boc-morpholine-2-carboxylic acid):
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H319: Causes serious eye irritation.
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H413: May cause long lasting harmful effects to aquatic life.
Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a high-value chiral building block with significant applications in pharmaceutical and chemical research. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the synthesis of complex and biologically active molecules. The synthetic routes, particularly those employing enzymatic resolution, offer efficient access to enantiopure material. A thorough understanding of its properties and reactivity, as detailed in this guide, will empower researchers to fully exploit its potential in the development of next-generation therapeutics.
References
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ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
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MySkinRecipes. (S)-4-Boc-Morpholine-2-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. Morpholine synthesis. Retrieved from [Link]
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Cenmed. (S)-4-Boc-Morpholine-2-carboxylic acid (C007B-267320). Retrieved from [Link]
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PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Retrieved from [Link]
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ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
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